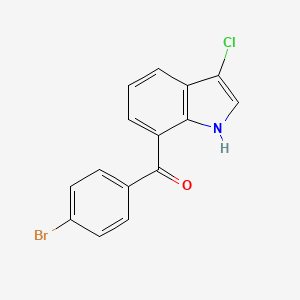

(4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone

Description

Chemical Structure and Properties (4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone (CAS: 91714-50-0) is a halogenated aromatic ketone with the molecular formula C₁₅H₁₀BrClNO and a molecular weight of 332.61 g/mol. The compound features a bromophenyl group at position 4 and a 3-chloroindole moiety at position 7, linked via a methanone bridge. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

(4-bromophenyl)-(3-chloro-1H-indol-7-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClNO/c16-10-6-4-9(5-7-10)15(19)12-3-1-2-11-13(17)8-18-14(11)12/h1-8,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGAUDHKENVWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91714-51-1 | |

| Record name | 3-chloro-7-(4-bromobenzoyl)indole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCT97MC8E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, (4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Studies have indicated that it may exhibit activity against various pathogens.

- Anticancer Activities : Research suggests that it could inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In medicinal chemistry, this compound is explored as a lead compound in drug discovery. It shows promise for developing new therapeutic agents aimed at treating inflammatory diseases and certain types of cancer. Its mechanism of action involves binding to enzymes or receptors, modulating their activity, and affecting biochemical pathways.

Industry

The compound is also utilized in the production of advanced materials, such as:

- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.

- Light-emitting Diodes (LEDs) : The compound's characteristics are being explored for developing efficient LED materials.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development into anticancer agents.

- Antimicrobial Investigation : Research indicated that the compound showed promising results against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

- Inflammation Modulation : Experimental data revealed that the compound could inhibit specific enzymes involved in inflammatory responses, supporting its use in therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of (4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.

Comparison with Similar Compounds

Cyclopentyl/Cyclohexyl-Indole Methanones

Compounds like cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone exhibit steric hindrance at positions 2 and 3 of the indole ring, which suppresses specific spectral peaks (e.g., in ion-mobility studies) compared to the target compound .

(4-Bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone

This analog features a partially saturated indole ring (2,3-dihydroindole), reducing aromaticity and altering electronic properties. The dihydro structure may decrease π-π stacking interactions compared to the fully aromatic target compound, impacting solubility and reactivity .

Halogen Substitution Patterns

3-Bromo-1H-indol-7-yl-(4-bromophenyl)-methanone

Replacing the 3-chloro substituent with bromine (as in this analog) increases molecular weight (MW: 376.06 g/mol ) and polarizability. The larger bromine atom may enhance intermolecular halogen bonding but reduce metabolic stability compared to the chloro derivative .

Indisulam (N-(3-Chloro-1H-indol-7-yl)benzene-1,4-disulfonamide)

Its sulfonamide groups confer distinct pharmacological properties (e.g., antitumor activity via carbonic anhydrase inhibition), highlighting how functional group variation drastically alters bioactivity despite shared indole cores .

Functional Group Variations

(4-Bromo-7-fluoro-1H-indol-3-yl)methanol

This compound replaces the methanone group with a hydroxymethyl substituent.

Chimassorb®81 (2-Hydroxy-4-(octyloxy)-phenylmethanone)

Data Tables

Table 1: Key Properties of (4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone and Analogs

Table 2: Functional Group Impact on Reactivity

Biological Activity

(4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone, also known as 3-chloro-7-(4-bromobenzoyl)indole, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including biochemical interactions, cellular effects, and relevant case studies.

- Molecular Formula : C15H9BrClNO

- Molecular Weight : 334.6 g/mol

- CAS Number : 91714-51-1

Biochemical Interactions

The compound interacts with various biochemical pathways and has been identified as a lead compound in drug discovery. Its mechanism of action primarily involves:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which can modulate their activity and influence gene expression and cellular responses .

- Cell Signaling Modulation : The compound affects cell signaling pathways that are crucial for cancer cell proliferation and survival.

Cellular Effects

Research indicates that this compound exhibits notable effects on different cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 0.48 | Apoptosis induction |

| HCT-116 | 0.78 | Cell cycle arrest |

| A549 | 1.54 | Tumor growth inhibition |

| HeLa | 2.41 | Cytotoxicity |

These results suggest that the compound has a strong cytotoxic effect against various cancer cell lines, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as:

- Enzymes : Inhibiting enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.

- Receptors : Modulating receptor activity that can influence cell survival and apoptosis pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through caspase activation .

- Antimicrobial Properties : The compound showed promising antimicrobial activity against various bacterial strains, indicating its potential use in treating infections .

- Pharmacological Applications : It has been explored as an intermediate in synthesizing bromfenac sodium, a nonsteroidal anti-inflammatory drug (NSAID) used for pain relief .

Q & A

Q. What are the established synthetic routes for (4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone?

The synthesis of this compound can be approached via Friedel-Crafts acylation or Lewis acid-catalyzed coupling. For example, analogous methanone derivatives (e.g., (5-Bromo-2-hydroxyphenyl)(3-fluorophenyl)methanone) are synthesized using Lewis acids like BF₃·Et₂O to activate the acyl chloride and aryl substrate . Key steps include:

- Acylation : Reaction of 4-bromoanisole with 3-chloroindole-7-carbonyl chloride in the presence of AlCl₃.

- Reduction : Use of Et₃SiH/BF₃·Et₂O for selective reduction of intermediates.

- Functionalization : Lithium-halogen exchange for further derivatization.

Characterization typically involves ¹H/¹³C NMR and MS to confirm regioselectivity and purity .

Q. How is the structural conformation of this compound validated?

X-ray crystallography is the gold standard. The compound’s crystal structure (space group, bond angles, and torsion angles) was resolved in Acta Crystallographica Section E, confirming the planar indole moiety and dihedral angle between the bromophenyl and chlorinated indole rings . Complementary techniques:

- NMR : Assign aromatic proton signals to verify substitution patterns.

- HPLC-MS : Monitor purity and detect regioisomeric byproducts.

Q. What are the common impurities or byproducts observed during synthesis?

Byproducts arise from:

- Incomplete acylation : Unreacted 3-chloro-1H-indole-7-carboxylic acid.

- Halogen scrambling : Bromine/chlorine displacement under harsh conditions.

- Oxidation : Methanone degradation to carboxylic acids in acidic media.

Quality control employs HPLC with UV/ELSD detection and reference standards (e.g., EP impurities for analogous methanones) .

Advanced Research Questions

Q. How do transition-metal catalysts influence functionalization at the 3-chloroindole or 4-bromophenyl sites?

Palladium/rhodium catalysts enable cross-coupling or C–H activation. For example:

- Buchwald-Hartwig amination : Replace chlorine with amines using Pd(OAc)₂/XPhos .

- Suzuki-Miyaura coupling : Substitute bromine with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, K₂CO₃) .

Mechanistic studies (e.g., kinetic isotope effects) reveal that steric hindrance at the indole C3 position slows reactivity, requiring bulky ligands (e.g., SPhos) .

Q. What computational methods predict the reactivity of this compound in photophysical applications?

- DFT calculations : Optimize geometry (B3LYP/6-31G**) to analyze frontier molecular orbitals (HOMO-LUMO gaps) for UV/fluorescence behavior .

- TD-DFT : Simulate electronic transitions; the bromine atom’s heavy atom effect enhances spin-orbit coupling, potentially increasing triplet-state population for OLED applications .

Q. How does steric and electronic modulation at the methanone bridge affect biological activity?

Structure-activity relationship (SAR) studies on analogous compounds show:

- Electron-withdrawing groups (e.g., Cl, Br) enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors).

- Methanone flexibility : Conformational rigidity from halogen substituents improves selectivity for targets like HDACs or PARPs .

In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (AutoDock Vina) validate these effects .

Methodological Considerations

Q. How are conflicting spectral data resolved during characterization?

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Flow chemistry : Enhances reproducibility in acylation steps by controlling exothermic reactions .

- Microwave-assisted synthesis : Reduces reaction time for halogenation steps (e.g., from 12 hrs to 30 mins) .

- DoE (Design of Experiments) : Identifies critical factors (e.g., catalyst loading, temperature) using response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.